molecular formula C15H16N4S2 B12452111 N-benzyl-N'-phenylhydrazine-1,2-dicarbothioamide

N-benzyl-N'-phenylhydrazine-1,2-dicarbothioamide

Cat. No.: B12452111
M. Wt: 316.4 g/mol
InChI Key: KPRPGOUHKONXEW-UHFFFAOYSA-N
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Description

N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of both benzyl and phenyl groups attached to the hydrazine moiety, along with two thiocarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide typically involves the reaction of benzylhydrazine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Benzylhydrazine+Phenyl isothiocyanateN-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide\text{Benzylhydrazine} + \text{Phenyl isothiocyanate} \rightarrow \text{N-benzyl-N'-phenylhydrazine-1,2-dicarbothioamide} Benzylhydrazine+Phenyl isothiocyanate→N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different oxidation states.

    Substitution: The thiocarbonyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different hydrazine derivatives.

Scientific Research Applications

N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N’-phenylhydrazine: Lacks the thiocarbonyl groups present in N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide.

    N-phenylhydrazine: Contains only the phenyl group attached to the hydrazine moiety.

    Benzylhydrazine: Contains only the benzyl group attached to the hydrazine moiety.

Uniqueness

N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide is unique due to the presence of both benzyl and phenyl groups, along with two thiocarbonyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N4S2

Molecular Weight

316.4 g/mol

IUPAC Name

1-benzyl-3-(phenylcarbamothioylamino)thiourea

InChI

InChI=1S/C15H16N4S2/c20-14(16-11-12-7-3-1-4-8-12)18-19-15(21)17-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,18,20)(H2,17,19,21)

InChI Key

KPRPGOUHKONXEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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